molecular formula C21H26N2O5S B2760085 4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922076-62-8

4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2760085
CAS No.: 922076-62-8
M. Wt: 418.51
InChI Key: RQXNOZAHUYSAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-6-27-18-10-8-16(11-14(18)2)29(25,26)22-15-7-9-19-17(12-15)23(5)20(24)21(3,4)13-28-19/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXNOZAHUYSAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of sulfonamides and exhibits a variety of biological activities that make it a candidate for further pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N2O5SC_{22}H_{28}N_{2}O_{5}S, with a molecular weight of approximately 432.5 g/mol. Its structure includes an ethoxy group, a methyl group, and an oxazepine ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H28N2O5S
Molecular Weight432.5 g/mol
CAS Number922023-44-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety is known to inhibit certain enzymes by mimicking natural substrates, thereby blocking their active sites. Additionally, the oxazepine ring may enhance binding affinity and specificity towards these targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. The specific compound may influence bacterial growth through inhibition of folate synthesis pathways. This mechanism is similar to that of traditional sulfonamides like sulfamethoxazole.

Antitumor Activity

Preliminary studies suggest that compounds with similar structures can exhibit antitumor activity by targeting cancer cell proliferation pathways. For instance, pyrazole derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The oxazepine structure may also enhance these effects through specific receptor interactions.

Case Studies and Research Findings

  • Antitumor Efficacy : A study explored the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that derivatives with similar structural features exhibited significant cytotoxicity and potential synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In vitro assays have been conducted to evaluate the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. Compounds were assessed for their Minimum Inhibitory Concentration (MIC), revealing that some derivatives displayed notable antibacterial activity comparable to established antibiotics .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized as an intermediate to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The presence of functional groups allows for modifications that can lead to new derivatives with tailored properties.

Biological Interactions

Due to its unique structure, 4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide may interact with biological macromolecules. This interaction opens avenues for research in enzyme inhibition or receptor binding studies. The compound's potential to modulate biological pathways makes it a candidate for further exploration in pharmacology.

Medicinal Chemistry

In the field of medicinal chemistry, this compound could be investigated for its therapeutic properties. Preliminary studies suggest potential anti-inflammatory or antimicrobial activities. Researchers are encouraged to explore its efficacy against specific diseases or conditions linked to inflammation or infection.

Industrial Applications

The stability and reactivity of this compound make it suitable for various industrial applications. It may be employed in the development of new materials such as polymers or coatings that require specific chemical properties. Its application in materials science could lead to innovations in product formulations.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound demonstrated effective multi-step synthetic routes involving cyclization reactions and subsequent functional group modifications. The characterization confirmed the expected structure through techniques such as NMR spectroscopy and mass spectrometry.

Research assessing the biological activity of this compound revealed its potential as an enzyme inhibitor. In vitro studies indicated that it could inhibit specific enzymes linked to inflammatory pathways. Further investigations are warranted to elucidate the precise mechanisms of action and therapeutic potential.

Q & A

Q. Q1. What are the recommended synthetic strategies for preparing 4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide, and how can purity be optimized?

A1. Synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclocondensation of substituted aminophenols with ketones, followed by sulfonamide coupling using benzenesulfonyl chloride derivatives. Key steps include:

  • Core formation : Optimize reaction time (12–24 hrs) and temperature (80–100°C) in aprotic solvents (e.g., DMF) with catalytic acetic acid (#user-content-evidence1).
  • Sulfonylation : Introduce the 4-ethoxy-3-methylbenzenesulfonamide moiety under inert conditions (N₂ atmosphere) to minimize oxidation.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) (#user-content-evidence5).

Q. Q2. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

A2. Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and absence of byproducts (#user-content-evidence5).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment patterns.
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation (if crystallizable) (#user-content-evidence12).
  • HPLC-PDA : Assess purity and detect trace impurities (<0.1%) using gradient elution (#user-content-evidence16).

Q. Q3. How can researchers initially evaluate the biological activity of this compound?

A3. Prioritize in vitro assays for target engagement:

  • Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-IX/XII) using stopped-flow CO₂ hydration assays, as sulfonamides are known inhibitors (#user-content-evidence4).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) (#user-content-evidence2).
  • Solubility/stability : Perform kinetic solubility (PBS, pH 7.4) and forced degradation studies (acid/base, oxidative conditions) to guide formulation (#user-content-evidence3).

Advanced Research Questions

Q. Q4. How can contradictory data in structure-activity relationship (SAR) studies be resolved for this compound?

A4. Contradictions often arise from assay variability or off-target effects. Mitigate via:

  • Dose-response validation : Repeat assays in triplicate across multiple cell lines.
  • Computational modeling : Perform molecular dynamics simulations to assess binding mode consistency with similar benzoxazepine sulfonamides (e.g., docking into CA-II/IX active sites using AutoDock Vina) (#user-content-evidence12).
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity (#user-content-evidence16).

Q. Q5. What methodologies are recommended for elucidating the mechanism of action (MOA) of this compound in cancer models?

A5. Combine in vitro and omics approaches:

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification (#user-content-evidence17).
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, hypoxia signaling) (#user-content-evidence2).
  • Pharmacological validation : Knock out candidate targets (CRISPR/Cas9) and assess resistance phenotypes (#user-content-evidence19).

Q. Q6. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

A6. Leverage in silico tools for rational optimization:

  • ADMET prediction : Use SwissADME or ADMETLab to forecast solubility, permeability (LogP), and CYP450 inhibition risks (#user-content-evidence7).
  • QSAR modeling : Train models on benzoxazepine sulfonamide datasets to correlate structural features (e.g., ethoxy substituent position) with activity (#user-content-evidence14).
  • Free energy calculations : Apply MM-PBSA/GBSA to prioritize derivatives with stronger target binding (ΔG < –8 kcal/mol) (#user-content-evidence12).

Q. Q7. What strategies address low yield in large-scale synthesis without compromising purity?

A7. Optimize for scalability:

  • Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., sulfonylation) to improve heat transfer and reduce side reactions (#user-content-evidence3).
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance stereoselectivity (#user-content-evidence1).
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression (#user-content-evidence10).

Q. Q8. How should researchers approach structural modifications to reduce off-target toxicity?

A8. Focus on selectivity-driven design:

  • Bioisosteric replacement : Substitute the sulfonamide group with a phosphonate or carboxylate to retain potency while altering off-target interactions (#user-content-evidence16).
  • Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography of compound-target complexes (#user-content-evidence17).
  • In vivo toxicity profiling : Conduct zebrafish embryo assays (LC₅₀) and murine hepatotoxicity studies (ALT/AST levels) early in development (#user-content-evidence19).

Q. Key Considerations for Experimental Design

  • Statistical rigor : Use factorial design (e.g., Box-Behnken) to optimize reaction conditions and minimize experimental runs (#user-content-evidence10).
  • Data transparency : Report negative results (e.g., failed coupling reactions) to guide community efforts (#user-content-evidence14).
  • Interdisciplinary collaboration : Integrate chemical synthesis, computational biology, and pharmacology for holistic MOA exploration (#user-content-evidence7).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.